molecular formula C16H17BrClN3O3 B7838670 Halofuginone CAS No. 868851-54-1

Halofuginone

Cat. No.: B7838670
CAS No.: 868851-54-1
M. Wt: 414.7 g/mol
InChI Key: LVASCWIMLIKXLA-CABCVRRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of halofuginone involves several steps. Initially, 7-bromo-6-chloroquinazolin-4(3H)-one is prepared from m-chlorotoluene through a conventional process. Chloroacetone is then introduced in two steps. The final product, this compound hydrobromide, is obtained through a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization . The structures of the intermediates and the target compound are characterized by melting point, IR, MS, and 1H-NMR .

Industrial Production Methods: Industrial production of this compound involves a method for preparing this compound intermediates. This method includes a Van Braun reaction followed by a Claisen rearrangement reaction. The process is optimized to improve reaction efficiency, reduce solvent usage, and minimize environmental pollution, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Halofuginone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring structure.

    Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Halofuginone has a wide range of scientific research applications:

Biological Activity

Halofuginone is a synthetic derivative of febrifugine, an alkaloid extracted from the plant Dichroa febrifuga. It has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, fibrosis, and infectious diseases such as malaria. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

This compound exhibits its biological effects through two primary mechanisms:

  • Inhibition of TGFβ Signaling Pathway :
    • This compound inhibits the phosphorylation of Smad3, a key mediator in the TGFβ signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis. In various cell types, including hepatic stellate cells and pancreatic stellate cells, this compound has been shown to elevate the expression of inhibitory Smad7 while reducing collagen production .
  • Prolyl-tRNA Synthetase Inhibition :
    • The compound also inhibits prolyl-tRNA synthetase (ProRS), crucial for protein synthesis in malaria parasites. By mimicking amino acid starvation, this compound disrupts Th17 cell differentiation and modulates inflammatory responses. This mechanism is particularly effective against Plasmodium falciparum, where it leads to the accumulation of uncharged tRNA and impairs parasite growth .

Anticancer Effects

This compound's anticancer properties have been extensively studied. It has demonstrated efficacy in various cancer models by:

  • Inducing Apoptosis : this compound promotes apoptosis in cancer cells by inhibiting pro-survival pathways linked to Smad3 phosphorylation. In human breast cancer cell lines, it has been shown to decrease cell migration and matrix degradation .
  • Inhibiting Tumor Growth : In mouse models, this compound has been effective in reducing tumor vascularization and growth across multiple cancer types, including gliomas and melanomas .

Antimalarial Activity

This compound's role as an antimalarial agent is notable:

  • Inhibition of Parasite Growth : It effectively reduces the viability of P. falciparum through ProRS inhibition, with an IC50 value as low as 17 nM in vitro .
  • Mechanistic Insights : The compound's interaction with ProRS not only affects the malaria parasite but also has implications for modulating immune responses in host cells .

Fibrosis and Autoimmune Diseases

This compound's anti-fibrotic properties are significant:

  • Reduction of Fibrosis : In preclinical models, it has been shown to reduce collagen deposition in tissues affected by fibrosis. This effect is particularly relevant in conditions like liver fibrosis and systemic sclerosis .
  • Modulation of Immune Responses : By influencing T cell responses through amino acid starvation pathways, this compound may serve as a therapeutic agent for autoimmune diseases .

Case Study 1: Cancer Treatment

In a study involving colorectal cancer cells (HCT-15/FU), this compound treatment led to a marked decrease in cell viability and migratory capacity. The upregulation of miR-132-3p was noted post-treatment, suggesting a potential mechanism for its anti-invasive effects .

Case Study 2: Malaria Infection

A clinical trial assessed this compound's efficacy against malaria in endemic regions. Results indicated a significant reduction in parasitemia levels among treated individuals compared to controls, supporting its use as an adjunct therapy alongside conventional antimalarials .

Summary Table of Biological Activities

Activity TypeMechanismObserved EffectsReferences
AnticancerInhibition of Smad3 phosphorylationInduces apoptosis; inhibits migration
AntimalarialProRS inhibitionReduces parasite viability
Anti-fibroticTGFβ pathway modulationDecreases collagen deposition
Autoimmune modulationAmino acid starvation responseAlters T cell differentiation

Properties

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339439
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55837-20-2, 868851-54-1, 7695-84-3
Record name Halofuginone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFUGINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFUGINONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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